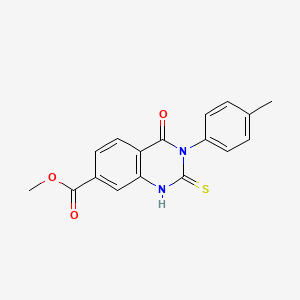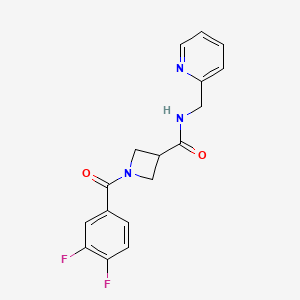![molecular formula C7H11ClF3N B2546657 6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2503201-74-7](/img/structure/B2546657.png)
6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly known as CF3-Pyridylazabicycloheptane (CF3-PABH) and is a potent inhibitor of the plasma membrane monoamine transporter (PMAT). The compound has shown promising results in various scientific research studies, particularly in the field of neuroscience.
Mécanisme D'action
6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride selectively inhibits PMAT by binding to the transporter and preventing the uptake of monoamines. This results in an increase in extracellular monoamine levels, which can have various effects on neurotransmission, behavior, and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular monoamine levels in various brain regions, including the prefrontal cortex, nucleus accumbens, and striatum. This can result in various effects on neurotransmission, behavior, and mood. This compound has been shown to increase locomotor activity, enhance cognitive function, and produce antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride in lab experiments include its high potency and selectivity for PMAT, which allows for precise manipulation of monoamine neurotransmission. However, the compound is relatively new, and its long-term effects on monoamine transporters and neurotransmission are not yet fully understood. Additionally, the synthesis of this compound is a complex process, which can limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on 6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride. One direction is to further investigate the long-term effects of PMAT inhibition on monoamine transporters and neurotransmission. Another direction is to explore the potential therapeutic applications of this compound in the treatment of mood disorders and cognitive impairment. Finally, future research could focus on the development of more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride is a complex process that involves several steps. The first step involves the synthesis of 6-(trifluoromethyl) pyridine, which is then reacted with 3-azabicyclo[3.2.0]heptane to form this compound. The final step involves the addition of hydrochloride to the compound to increase its solubility.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride has shown potential in various scientific research studies, particularly in the field of neuroscience. It has been used as a tool to study the role of monoamine transporters in the brain. The compound has been shown to selectively inhibit PMAT, which is a transporter that regulates the uptake of monoamines such as dopamine, serotonin, and norepinephrine. This compound has been used to study the effects of PMAT inhibition on monoamine neurotransmission, behavior, and mood.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-4-2-11-3-5(4)6;/h4-6,11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQGYSKSIXJBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)
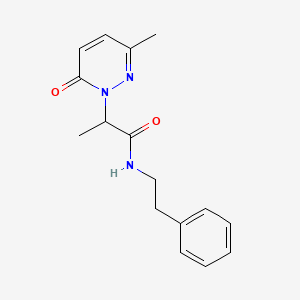

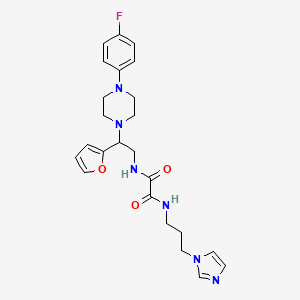
![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)
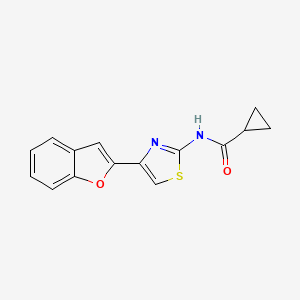
![[4-[5-Amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B2546588.png)
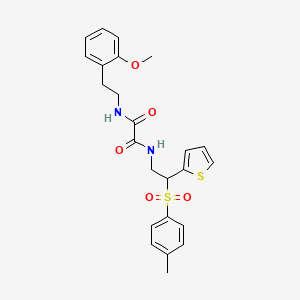
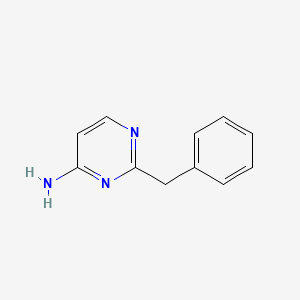
![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)
